molecular formula C10H15O4- B12610335 3-(Ethoxycarbonyl)hept-6-enoate CAS No. 917955-70-5

3-(Ethoxycarbonyl)hept-6-enoate

Cat. No.: B12610335
CAS No.: 917955-70-5
M. Wt: 199.22 g/mol
InChI Key: FSTARWIWUCAIEH-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)hept-6-enoate is an organic compound with a molecular structure that includes an ethoxycarbonyl group attached to a hept-6-enoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)hept-6-enoate typically involves the esterification of hept-6-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)hept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Ethoxycarbonyl)hept-6-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its role in drug development.

    Industry: It is employed in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)hept-6-enoate involves its interaction with various molecular targets and pathways. The ethoxycarbonyl group can participate in nucleophilic addition reactions, while the double bond in the hept-6-enoate backbone can undergo electrophilic addition. These interactions enable the compound to modify the structure and function of target molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethoxycarbonyl)isoquinolinium salts: These compounds share the ethoxycarbonyl group but have a different core structure.

    3,3-diethoxypropyl 2-methylprop-2-enoate: Similar in having an ethoxycarbonyl group, but with variations in the backbone structure.

Uniqueness

3-(Ethoxycarbonyl)hept-6-enoate is unique due to its specific combination of an ethoxycarbonyl group and a hept-6-enoate backbone. This structural arrangement imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research.

Properties

CAS No.

917955-70-5

Molecular Formula

C10H15O4-

Molecular Weight

199.22 g/mol

IUPAC Name

3-ethoxycarbonylhept-6-enoate

InChI

InChI=1S/C10H16O4/c1-3-5-6-8(7-9(11)12)10(13)14-4-2/h3,8H,1,4-7H2,2H3,(H,11,12)/p-1

InChI Key

FSTARWIWUCAIEH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CCC=C)CC(=O)[O-]

Origin of Product

United States

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